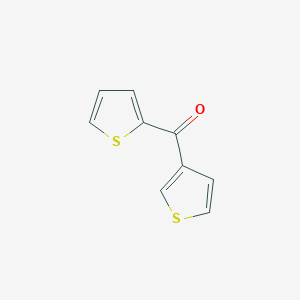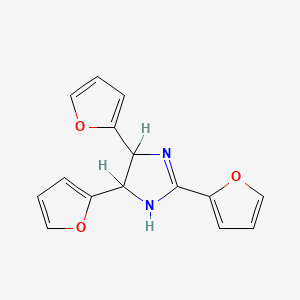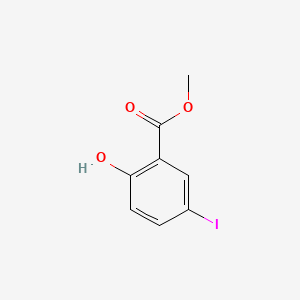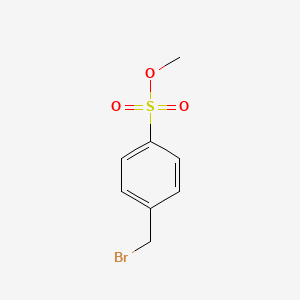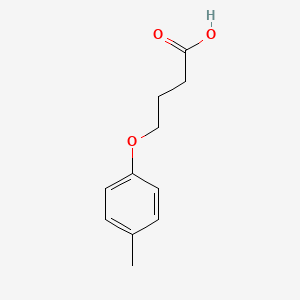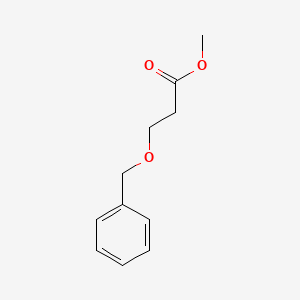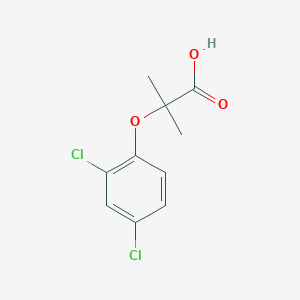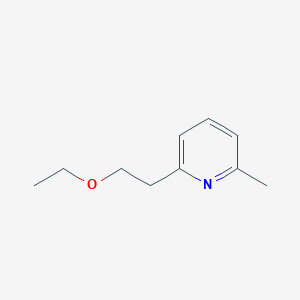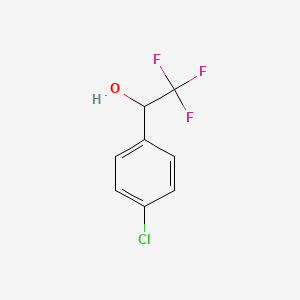
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H6ClF3O and its molecular weight is 210.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photogeneration and Reactivity
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is involved in the photochemical generation of aryl cations from aromatic halides. For instance, the photochemistry of 4-chlorophenol leads mainly to reductive dehalogenation, offering a convenient access to triplet 4-hydroxyphenyl cations. These cations can add to pi nucleophiles, providing a pathway for the synthesis of arylated products through a cationic mechanism (Protti et al., 2004).
Synthesis of Chiral Compounds
The compound plays a role in the synthesis of sterically hindered chiral compounds. For example, N-(o-chlorophenyl) substituted 2-thioxo-4-oxazolidinones forming enantiomers were synthesized in the presence of (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, demonstrating its utility in producing chiral molecules (Dogan et al., 1992).
Solvolysis Studies
Studies on the solvolysis rates of compounds like 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl tosylates have been conducted. These studies help in understanding the effects of substituents and solvents on the solvolysis process, which is crucial in organic synthesis (Fujio et al., 1997).
Trifluoromethylation and Synthesis of Pure Trifluoroethanol
Research demonstrates the use of this compound in the synthesis of enantiomerically pure trifluoroethanol compounds. This is significant in the field of asymmetric synthesis and chiral chemistry (Sugimoto et al., 2006).
Antibacterial and Antifungal Applications
The compound has been used in the synthesis of derivatives that exhibit antibacterial and antifungal activities. These derivatives show potential as new antibacterial and antifungal agents (Sujatha et al., 2019).
Fluoride Ion-Catalyzed Reactions
It's involved in fluoride ion-catalyzed reactions, such as the transformation of 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane to 1-substituted 2,2-difluorostyrenes, showcasing its role in fluorine chemistry (Nakamura et al., 2007).
Enantioselectivity in Esterification
ProcessesThe compound has been used to study the enantioselectivity of lipase-catalyzed esterification in supercritical carbon dioxide. This has implications in developing chiral molecules for pharmaceutical and other applications (Matsuda et al., 2001).
Structural Analysis of Insecticides
This compound is also significant in the structural analysis of insecticides like DDT and its derivatives. Understanding the crystal structures of these compounds is essential for developing safer and more effective insecticides (Delacy et al., 1972).
Polymerization Studies
The compound is involved in polymerization studies, particularly in the context of ethylenic monomers and trifluoromethanesulphonates. Such studies are vital for the development of new materials with specific properties (Souverain et al., 1980).
High-Temperature Polymers
This compound contributes to the development of high-temperature fluorinated polymers. These polymers have applications in areas requiring materials that can withstand extreme temperatures (Boston et al., 1997).
Kinetics of Oxidation Reactions
The kinetics of oxidation reactions involving secondary alcohols like 1-(4-methylphenyl)-2,2,2-trifluoroethanol have been studied. This research contributes to our understanding of reaction mechanisms and kinetics in organic chemistry (Norcross et al., 1997).
Synthesis of Novel Polyimides
The compound aids in synthesizing novel polyimides, which are essential in creating materials with specific mechanical and thermal properties for various industrial applications (Yin et al., 2005).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAZKZEGGHKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293699 | |
| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-66-2 | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 446-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





